molecular formula C7H7BrClNO B1446330 6-Bromo-2-chloro-3-methoxy-4-methylpyridine CAS No. 1403764-97-5

6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Cat. No.: B1446330
CAS No.: 1403764-97-5
M. Wt: 236.49 g/mol
InChI Key: WUOCYPJPONQBDU-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C₇H₇BrClNO. This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Chlorination: Addition of a chlorine atom.

    Methoxylation: Introduction of a methoxy group.

    Methylation: Addition of a methyl group.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactions, use of automated reactors, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: Replacement of halogen atoms (bromine or chlorine) with nucleophiles.

    Oxidation: Conversion of the methoxy group to other functional groups.

    Reduction: Reduction of the pyridine ring or substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

6-Bromo-2-chloro-3-methoxy-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds and drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-4-methylpyridine
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 1-(3-Chloropyridin-2-yl)piperidin-4-amine

Uniqueness

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-bromo-2-chloro-3-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4-3-5(8)10-7(9)6(4)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCYPJPONQBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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